

Drofenine Hydrochloride: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Drofenine hydrochloride*

Cat. No.: *B1670949*

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Abstract

Drofenine hydrochloride is a versatile pharmacological agent with a multi-target profile, making it a valuable tool for a range of research applications. Primarily known as an antimuscarinic and antispasmodic compound, recent studies have elucidated its activity as a competitive butyrylcholinesterase (BChE) inhibitor, a selective transient receptor potential vanilloid 3 (TRPV3) channel agonist, and a potent inhibitor of the voltage-gated potassium channel Kv2.1. This technical guide provides an in-depth overview of **Drofenine hydrochloride**'s core pharmacology, detailed experimental protocols for its characterization, and a summary of its known effects on key signaling pathways, intended for researchers, scientists, and drug development professionals.

Core Pharmacology and Mechanism of Action

Drofenine hydrochloride's biological effects are attributed to its interaction with multiple molecular targets. Its classical antispasmodic effects are mediated by its antagonism of muscarinic acetylcholine receptors.^[1] Additionally, it competitively inhibits butyrylcholinesterase, an enzyme involved in hydrolyzing choline esters.^[1]

More recently, Drofenine has been identified as a selective agonist of the TRPV3 channel, a non-selective cation channel involved in thermosensation and pain perception.^[2] It has

demonstrated selectivity for TRPV3 over other TRP channels such as TRPA1, TRPM8, TRPV1, TRPV2, and TRPV4.[2]

Furthermore, research has highlighted Drofenine as an inhibitor of the Kv2.1 potassium channel.[3] This inhibition has been linked to downstream modulation of critical signaling pathways, including the NF-κB and AMPK pathways, suggesting its potential in investigating neuroinflammatory and metabolic processes.[3][4]

Physicochemical Properties & Data Presentation

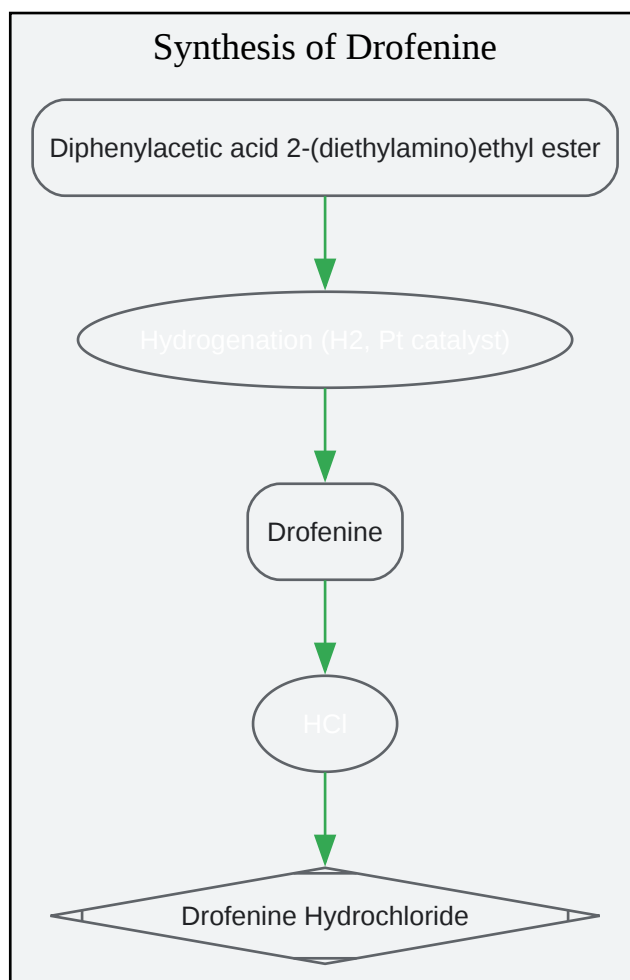
Property	Value
IUPAC Name	2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate;hydrochloride
CAS Number	548-66-3
Molecular Formula	C ₂₀ H ₃₂ ClNO ₂
Molecular Weight	353.9 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO (≥75 mg/mL) and Water (≥33.3 mg/mL)

Table 1: Pharmacological Data

Target	Action	Species/Cell Line	Value (μM)	Assay Type
Muscarinic M1 Receptor	Antagonist	Guinea Pig Cortical Slices	pA2 = 8.15	Inositol Phosphate Accumulation
Butyrylcholinesterase (BChE)	Competitive Inhibitor	Human Serum	Ki = 3	Enzyme Inhibition Assay
TRPV3	Agonist	HEK293 (overexpressing)	EC50 = 205	Calcium Flux Assay
TRPV3	Agonist	HaCaT Cells	EC50 = 605	Calcium Flux Assay
TRPA1, M8, V1, V2, V4	No Activity	HEK293 (overexpressing)	Up to 1000	Calcium Flux Assay
Kv2.1	Inhibitor	N/A	N/A	Electrophysiology

Synthesis

A common synthetic route to **Drofenine hydrochloride** involves the hydrogenation of 2-(diethylamino)ethyl 2-phenylacetate. A general representation of this process is outlined below. For a more detailed, step-by-step procedure, researchers should refer to relevant synthetic chemistry literature.



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A simplified workflow for the synthesis of **Drofenine hydrochloride**.

Experimental Protocols

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This protocol is adapted from the well-established Ellman's method for measuring cholinesterase activity.

Materials:

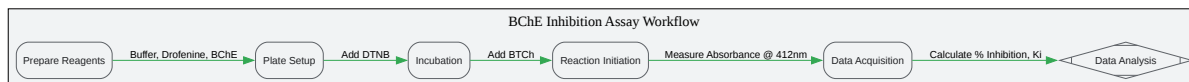
- **Drofenine hydrochloride**

- Butyrylcholinesterase (BChE) from equine serum
- S-Butyrylthiocholine chloride (BTCh)
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- 0.1 M Sodium Phosphate Buffer (pH 8.0)
- DMSO
- 96-well microplate
- Microplate reader

Procedure:

- Prepare stock solutions of **Drofenine hydrochloride** in DMSO.
- In a 96-well plate, add 140 μ L of 0.1 M sodium phosphate buffer (pH 8.0) to each well.
- Add 20 μ L of the **Drofenine hydrochloride** solution (or DMSO for control) at various concentrations.
- Add 20 μ L of BChE solution (e.g., 0.09 units/mL).
- Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
- Add 10 μ L of 10 mM DTNB to each well.
- Initiate the reaction by adding 10 μ L of 14 mM BTCh.
- Immediately measure the absorbance at 412 nm at regular intervals for at least 5 minutes using a microplate reader.
- Calculate the rate of reaction. The percent inhibition is determined by comparing the rates of Drofenine-treated wells to the control wells.
- The K_i value can be determined by performing the assay with varying concentrations of both the substrate (BTCh) and the inhibitor (**Drofenine hydrochloride**) and fitting the data to the

appropriate enzyme inhibition model.



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Workflow for the butyrylcholinesterase (BChE) inhibition assay.

TRPV3 Activation Assay (Calcium Flux)

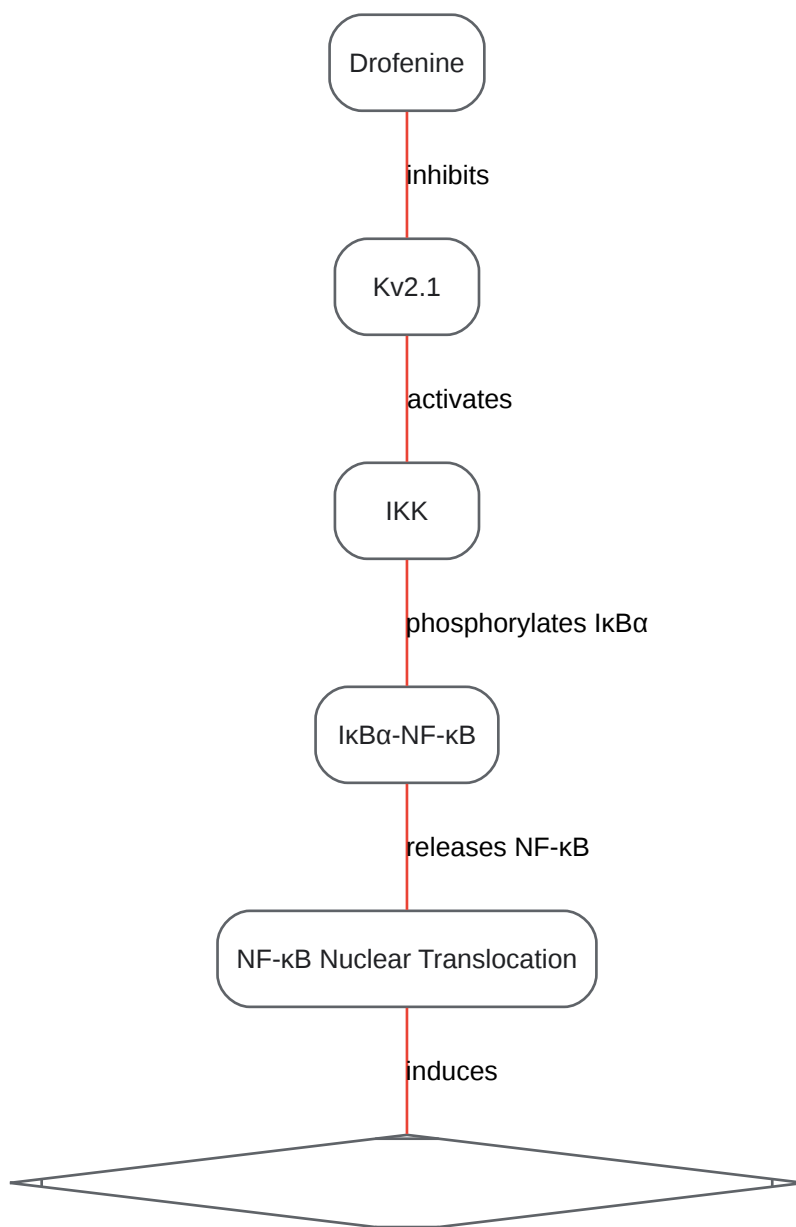
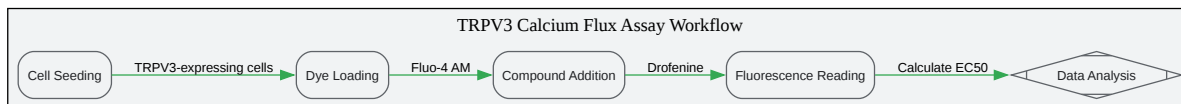
This protocol describes a cell-based calcium flux assay to measure the agonist activity of **Drofenine hydrochloride** on TRPV3 channels.

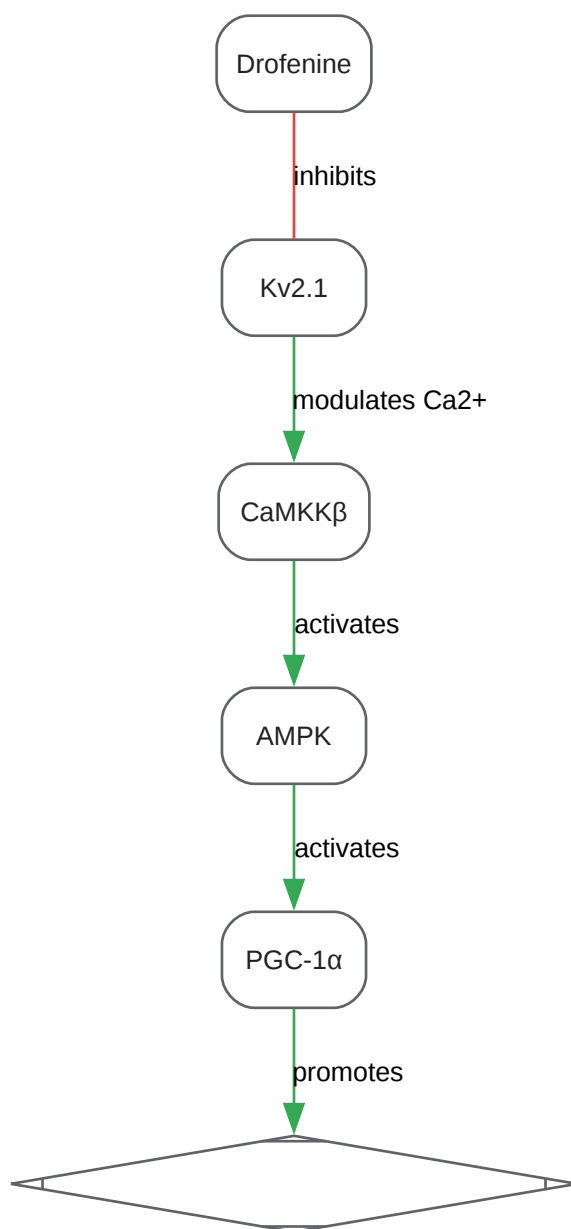
Materials:

- HEK293 cells stably overexpressing human TRPV3
- HaCaT cells (endogenously express TRPV3)
- Culture medium (e.g., DMEM with 10% FBS)
- Fluo-4 AM or other suitable calcium indicator dye
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
- **Drofenine hydrochloride**
- Ionomycin (positive control)
- 96- or 384-well black-walled, clear-bottom plates
- Fluorescence plate reader with automated liquid handling

Procedure:

- Seed the TRPV3-expressing HEK293 cells or HaCaT cells in the microplates and grow to confluency.
- Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
- Remove the culture medium and add the loading buffer to the cells.
- Incubate the plate at 37°C for 1 hour in the dark to allow for dye loading.
- Wash the cells with HBSS to remove excess dye.
- Prepare serial dilutions of **Drofenine hydrochloride** in HBSS in a separate plate.
- Place the cell plate in the fluorescence plate reader.
- Establish a baseline fluorescence reading.
- Use the automated liquid handling to add the **Drofenine hydrochloride** solutions to the cell plate.
- Immediately begin recording the fluorescence intensity over time.
- After the response to Drofenine has been measured, add a saturating concentration of Ionomycin to determine the maximum calcium response.
- The change in fluorescence is proportional to the intracellular calcium concentration. Data can be normalized to the maximum response and used to generate a dose-response curve to calculate the EC50 value.





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References

- 1. caymanchem.com [caymanchem.com]

- 2. Drofenine: a 2-APB analog with improved selectivity for human TRPV3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antispasmodic Drug Drofenine as an Inhibitor of Kv2.1 Channel Ameliorates Peripheral Neuropathy in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drofenine as a Kv2.1 inhibitor alleviated AD-like pathology in mice through A β /Kv2.1/microglial NLRP3/neuronal Tau axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Drofenine Hydrochloride: A Technical Guide for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670949#drofenine-hydrochloride-for-research-use-only-applications]

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